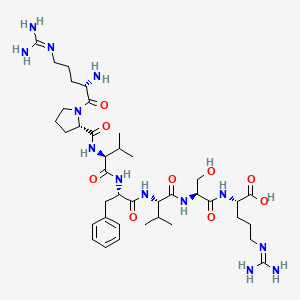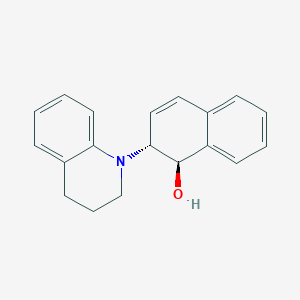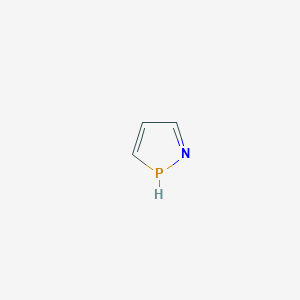
2H-1,2-Azaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2-Azaphosphole is a heterocyclic compound containing both nitrogen and phosphorus atoms within a five-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2-Azaphosphole typically involves cyclization reactions. One common method is the cyclization of ethyl N-methyl-3-bromopropylphosphonamidate with sodium hydride. Another approach involves the reaction of methyleneaminophosphanes with activated alkenes and alkynes . Additionally, the thermal decomposition of 7-phosphanorbornadiene complexes in the presence of carbonitriles and dimethyl acetylenedicarboxylate has been shown to yield this compound complexes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of cyclization and annulation reactions, which are common in industrial organic synthesis, could be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2H-1,2-Azaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted azaphosphole compounds .
Aplicaciones Científicas De Investigación
2H-1,2-Azaphosphole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2H-1,2-Azaphosphole exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The presence of both nitrogen and phosphorus atoms in the ring allows for unique coordination chemistry, which is exploited in various applications .
Comparación Con Compuestos Similares
1,3-Azaphosphole: Similar in structure but with different electronic properties due to the position of the nitrogen atom.
1,2-Azaphosphorine: A six-membered ring analog with distinct reactivity and stability.
1,2-Azaphosphepine: Another six-membered ring compound with unique pharmacological activities.
Uniqueness: 2H-1,2-Azaphosphole is unique due to its five-membered ring structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific coordination environments .
Propiedades
Número CAS |
405922-97-6 |
|---|---|
Fórmula molecular |
C3H4NP |
Peso molecular |
85.04 g/mol |
Nombre IUPAC |
2H-azaphosphole |
InChI |
InChI=1S/C3H4NP/c1-2-4-5-3-1/h1-3,5H |
Clave InChI |
VOIAXMKZWHLLBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CPN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


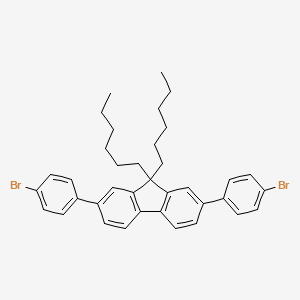
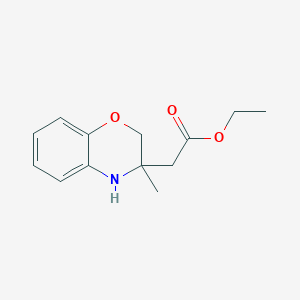
![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)
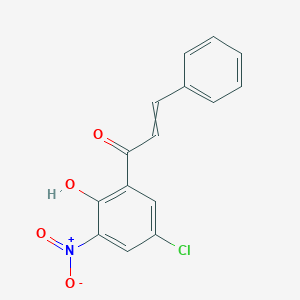
![2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14258848.png)
![2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid](/img/structure/B14258851.png)
![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)
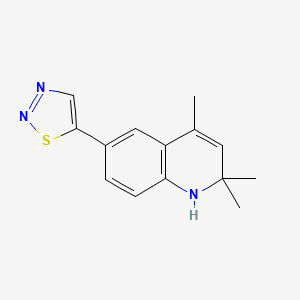
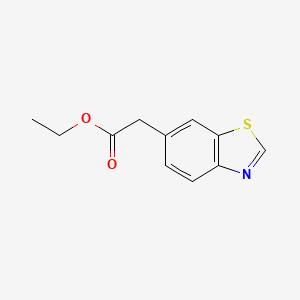
![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)
